Trifluoromethanesulfonic acid

Catalog No.
S602470
CAS No.
1493-13-6
M.F
CF3SO3H
CHF3O3S
M. Wt
150.08 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Trifluoromethanesulfonic acid

CAS Number

1493-13-6

Product Name

Trifluoromethanesulfonic acid

IUPAC Name

trifluoromethanesulfonic acid

Molecular Formula

CF3SO3H
CHF3O3S

Molecular Weight

150.08 g/mol

InChI

InChI=1S/CHF3O3S/c2-1(3,4)8(5,6)7/h(H,5,6,7)

InChI Key

ITMCEJHCFYSIIV-UHFFFAOYSA-N

SMILES

C(F)(F)(F)S(=O)(=O)O

Synonyms

AgOTf cpd, Al(OTf)3, aluminum triflate, As(otf)2, cerium triflate, Cu(OTf)2, cupric trifluoromethanesulfonate, Eu(OTf)3, In(OTf)3, indium triflate, mercury(II) trifluoromethanesulfonate, samarium triflate, silver triflate, silver trifluoromethanesulfonate, TFMSA cpd, triflic acid, trifluoromethanesulfonate, trifluoromethanesulfonic acid, trifluoromethanesulfonic acid, aluminum salt, trifluoromethanesulfonic acid, barium salt, trifluoromethanesulfonic acid, cerium (+3) salt, trifluoromethanesulfonic acid, cupric salt, trifluoromethanesulfonic acid, indium salt, trifluoromethanesulfonic acid, lanthanum (+3) salt, trifluoromethanesulfonic acid, lithium salt, trifluoromethanesulfonic acid, samarium salt, trifluoromethanesulfonic acid, silver (+1) salt, trifluoromethanesulfonic acid, zinc salt, zinc triflate

Canonical SMILES

C(F)(F)(F)S(=O)(=O)O

Origin and Significance

TFMSA is a synthetic compound, not readily found in nature. Due to its exceptional acidity and unique properties, it has become a cornerstone in various research fields, particularly organic synthesis [].


Molecular Structure Analysis

The key feature of TFMSA's structure (CF₃SO₃H) is the trifluoromethyl group (CF₃) bonded to a sulfonyl group (SO₂). The three fluorine atoms are highly electronegative, withdrawing electron density away from the central sulfur atom. This creates a positive charge on the sulfur, making the attached H+ ion more acidic by stabilizing the resulting conjugate base (TfO⁻) [].

Another notable aspect is the presence of a S=O double bond, further contributing to the electron-withdrawing nature of the surrounding atoms and strengthening the acidity.


Chemical Reactions Analysis

Synthesis

TFMSA is typically produced by reacting chlorosulfonyl fluoride (SO₂ClF) with trifluoroacetic acid (CF₃COOH) [].

SO₂ClF + CF₃COOH → CF₃SO₃H + HCl

Reactions as a Brønsted-Lowry Acid

TFMSA functions as a strong proton donor in numerous reactions. Here's an example of its role in esterification:

CH₃COOH + CH₃OH + TFMSA <=> CH₃COOCH₃ + H₂O + TfO⁻

Other Relevant Reactions

TFMSA can also participate in Friedel-Crafts acylation, promoting the addition of acyl groups to aromatic rings. It serves as a catalyst in various organic transformations, including cyclization reactions, formation of specific functional groups, and cleavage of protecting groups [].

Decomposition

At elevated temperatures, TFMSA can decompose to form sulfur trioxide (SO₃) and hydrogen fluoride (HF).

CF₃SO₃H → SO₃ + HF + CF₃SO₂F

Physical and Chemical Properties

  • Melting Point: -38 °C []
  • Boiling Point: 162 °C []
  • Density: 1.696 g/mL at 25 °C []
  • Solubility: Miscible with many organic solvents, including dichloromethane, chloroform, and acetonitrile [].
  • Stability: Hygroscopic (absorbs moisture from the air) and corrosive [].

TFMSA is a highly corrosive and toxic compound. It can cause severe burns upon contact with skin and eyes. Inhalation can lead to respiratory tract irritation. Due to its strong acidity, it can also attack metals and some plastics [].

Safety Precautions

When handling TFMSA, it is crucial to wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a fume hood. Spills should be contained and neutralized with a weak base solution [].

A Superacid Catalyst

TFSA is one of the strongest Brønsted–Lowry acids, exceeding the acidity of sulfuric acid by several orders of magnitude . This exceptional strength makes it a valuable catalyst for various organic reactions, including:

  • Acylation: TFSA efficiently catalyzes the transfer of acyl groups (R-CO-) from an acyl donor to a nucleophile, enabling the synthesis of esters, amides, and other important organic compounds .
  • Alkylation: TFSA can promote the formation of carbon-carbon bonds through alkylation reactions, allowing researchers to create complex organic molecules .
  • Cyclization: TFSA facilitates the formation of cyclic compounds by promoting the intramolecular linkage of functional groups within a molecule .
  • Dehydration: TFSA can remove water molecules from organic compounds, enabling the synthesis of various dehydrated products like alkenes and ethers .

The versatility of TFSA as a catalyst allows researchers to explore and develop new synthetic pathways for various molecules with high efficiency and selectivity.

Reagent in Organic Synthesis

Beyond its catalytic capabilities, TFSA also serves as a direct reagent in specific organic synthesis reactions. Some examples include:

  • Schmidt Reaction: TFSA facilitates the conversion of aldehydes and ketones into nitriles, which are essential building blocks in organic chemistry .
  • Cleavage of Protecting Groups: TFSA can selectively remove protecting groups used in organic synthesis to reveal the desired functional group in a molecule .

The ability of TFSA to act as both a catalyst and a reagent makes it a valuable tool for researchers in various areas of organic synthesis.

Applications in Other Research Fields

TFSA also finds applications in other scientific fields beyond organic chemistry:

  • Fuel Cell Research: TFSA is being explored as a potential electrolyte material in proton exchange membrane fuel cells due to its high conductivity and thermal stability .
  • Material Science: TFSA is used in the synthesis and characterization of various materials, such as catalysts, polymers, and ionic liquids .

Physical Description

Solid

XLogP3

0.3

Boiling Point

166.0 °C

Melting Point

34°C

UNII

JE2SY203E8

Related CAS

2794-60-7 (barium salt)
2923-28-6 (silver(+1) salt))
33454-82-9 (lithium salt)
54010-75-2 (zinc salt)

GHS Hazard Statements

Aggregated GHS information provided by 2327 companies from 28 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H290 (93.81%): May be corrosive to metals [Warning Corrosive to Metals];
H302 (99.48%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H335 (97.46%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

0.10 mmHg

Pictograms

Irritant

Corrosive;Irritant

Other CAS

1493-13-6

Wikipedia

Trifluoromethanesulfonic acid
Triflic acid

General Manufacturing Information

Miscellaneous manufacturing
Methanesulfonic acid, 1,1,1-trifluoro-: ACTIVE

Dates

Modify: 2023-08-15

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